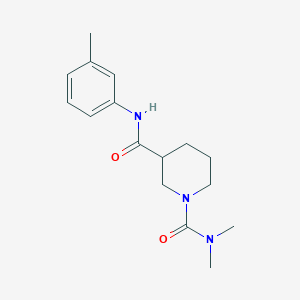

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide, also known as U-47700, is a synthetic opioid drug that has gained popularity in recent years due to its potent analgesic effects. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals, but it was never marketed as a pharmaceutical product. Instead, it has been used illicitly as a recreational drug, leading to a number of fatalities and serious health complications. Despite its dangers, U-47700 remains a topic of interest for scientific research, particularly in the fields of pharmacology and toxicology.

作用機序

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide acts as an agonist at the mu-opioid receptor, producing analgesia and other opioid-like effects. It has also been shown to have some affinity for the delta-opioid receptor, although its effects at this receptor are less well understood. Like other opioids, N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide is thought to inhibit the release of neurotransmitters such as dopamine and norepinephrine, leading to its sedative and euphoric effects.

Biochemical and physiological effects:

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These effects include analgesia, sedation, respiratory depression, and cardiovascular effects such as hypotension and bradycardia. Additionally, N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide has been shown to have a high potential for abuse and addiction, as well as a risk for respiratory depression and overdose.

実験室実験の利点と制限

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide has both advantages and limitations for use in laboratory experiments. Its potency and selectivity for the mu-opioid receptor make it a useful tool for investigating the pharmacology of this receptor and its role in pain relief. However, its high potential for abuse and addiction, as well as its toxicity and risk for overdose, make it a challenging substance to work with in the laboratory. Researchers must take appropriate safety precautions and use N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide only in accordance with established protocols and guidelines.

将来の方向性

Despite the risks associated with N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide, it remains a topic of interest for scientific research. Future studies may focus on its effects on different opioid receptors and neurotransmitter systems, as well as its potential as a therapeutic agent for pain relief and other conditions. Additionally, researchers may investigate new synthesis methods for N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide and related compounds, as well as ways to mitigate its risks and improve its safety for laboratory use.

合成法

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide is synthesized from a precursor compound, 3,4-dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide, which is heated with a solution of sodium hydroxide and sodium amide in liquid ammonia. The resulting product is then treated with acetic anhydride and acetic acid to yield N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide. This synthesis method has been described in the scientific literature, allowing for its replication by other researchers.

科学的研究の応用

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide has been the subject of numerous scientific studies, primarily focused on its pharmacological properties and toxicological effects. Researchers have investigated its effects on the central nervous system, including its ability to bind to opioid receptors and produce analgesia, sedation, and euphoria. Additionally, N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide has been shown to have a high potential for abuse and addiction, as well as a risk for respiratory depression and overdose.

特性

IUPAC Name |

1-N,1-N-dimethyl-3-N-(3-methylphenyl)piperidine-1,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-12-6-4-8-14(10-12)17-15(20)13-7-5-9-19(11-13)16(21)18(2)3/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQHYZIBWBNBLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)piperidine-1,3-dicarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-9-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5295986.png)

![4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B5295989.png)

![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296006.png)

![3-chloro-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5296022.png)

![2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5296026.png)

![5-methyl-4-{[6-methyl-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5296032.png)

methylene]-3,5-dinitrobenzohydrazide](/img/structure/B5296034.png)

![1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5296052.png)

![(3aR*,5S*,6S*,7aS*)-2-[4-(1H-pyrazol-3-yl)benzoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5296066.png)

![N-isopropyl-2-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5296071.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5296080.png)